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Compound of Interest

Compound Name:
3-Aminoquinoline-6-carboxylic

acid

Cat. No.: B2973434 Get Quote

An In-Depth Technical Guide to 3-Aminoquinoline-6-carboxylic Acid: Structure, Properties,

Synthesis, and Applications

Abstract
3-Aminoquinoline-6-carboxylic acid is a heterocyclic building block of significant interest in

medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold, a privileged

structure in pharmacology, this compound combines the functionalities of an aromatic amine

and a carboxylic acid, making it a versatile synthon for creating complex molecular

architectures. Its structural motifs are found in molecules targeting a range of biological

pathways, most notably in the development of kinase inhibitors and potential

immunomodulatory agents. This guide provides a comprehensive technical overview of its

chemical structure, physicochemical and spectroscopic properties, a detailed exemplary

synthesis protocol, and a discussion of its current and potential applications for researchers

and scientists in the field of drug development.

Molecular Identity and Structure
The foundational step in understanding any chemical entity is to define its structure and

fundamental identifiers. 3-Aminoquinoline-6-carboxylic acid is built upon a quinoline bicyclic

system, which is a fusion of a benzene ring and a pyridine ring.
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The molecule is characterized by an amino group (-NH₂) at position 3 and a carboxylic acid

group (-COOH) at position 6 of the quinoline core. This specific arrangement of functional

groups dictates its chemical reactivity, potential for hydrogen bonding, and overall

pharmacological profile.

SMILES:C1=CC2=C(C=C(C=N2)N)C=C1C(=O)O

InChI Key:RGFNYRASTCKUCA-UHFFFAOYSA-N[1]

Key Identifiers
Precise identification is critical for procurement, regulatory documentation, and literature

searches. The key identifiers for this compound are summarized below.

Identifier Value Source(s)

CAS Number 1521939-38-7 [2][3]

Molecular Formula C₁₀H₈N₂O₂ [1][2]

Molecular Weight 188.18 g/mol [1][2]

IUPAC Name
3-aminoquinoline-6-carboxylic

acid

Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is essential for designing experiments,

developing formulations, and interpreting analytical data. While extensive experimental data for

this specific molecule is not widely published, a reliable profile can be predicted based on its

functional groups and data from analogous structures.

Physicochemical Data
The physicochemical properties influence the compound's behavior in both chemical reactions

and biological systems.
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Property Predicted Value / Range Rationale & Notes

Melting Point >250 °C (decomposes)

Typical for aromatic amino

acids, which exhibit strong

intermolecular hydrogen

bonding.

pKa (Acidic) ~4-5

Expected for the carboxylic

acid group, influenced by the

electron-withdrawing quinoline

ring.

pKa (Basic) ~3-4

Expected for the aromatic

amine. The acidity of the ring

system reduces basicity

compared to aniline.

Solubility
Sparingly soluble in water;

soluble in DMSO, DMF.

Zwitterionic character at

neutral pH limits water

solubility. Soluble in polar

aprotic solvents.

Predicted Spectroscopic Profile
Spectroscopic analysis is the cornerstone of structural verification. The following profile outlines

the expected signals for 3-Aminoquinoline-6-carboxylic acid.

In a solvent like DMSO-d₆, which can exchange with labile protons, the following peaks are

anticipated. The spectrum of the parent quinoline-3-carboxylic acid shows protons at 9.40,

9.02, 8.23, 8.16, 7.95, and 7.75 ppm[4]. The introduction of an electron-donating amino group

at C3 would cause a significant upfield shift for adjacent protons (H2 and H4).
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Proton(s)
Predicted Shift (δ,
ppm)

Multiplicity Notes

Carboxyl (-COOH) 12.0 - 13.0 Broad Singlet

Labile proton,

chemical shift is

concentration-

dependent[5].

Quinoline H2, H4 8.0 - 8.8 Doublet / Singlet

Protons on the

pyridine ring,

deshielded by the ring

nitrogen.

Quinoline H5, H7, H8 7.5 - 8.2 Multiplet

Protons on the

benzene portion of the

ring system.

Amino (-NH₂) 5.0 - 6.0 Broad Singlet

Labile protons,

position can vary

significantly.

The carbon spectrum provides a map of the carbon skeleton.

Carbon(s) Predicted Shift (δ, ppm) Notes

Carboxyl (-COOH) 165 - 175
Typical range for aromatic

carboxylic acids[5].

Quinoline C3 140 - 150
Carbon bearing the amino

group, shifted downfield.

Other Aromatic Carbons 115 - 145

Complex region with multiple

signals for the quinoline ring

carbons.

IR spectroscopy is highly effective for identifying key functional groups. Carboxylic acids have a

uniquely broad O-H stretch due to hydrogen bonding[5][6].
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Functional Group
Expected Wavenumber
(cm⁻¹)

Appearance

O-H Stretch (Carboxylic Acid) 2500 - 3300
Very broad, often obscuring C-

H stretches.

N-H Stretch (Amine) 3300 - 3500

Two medium-intensity sharp

peaks (symmetric &

asymmetric).

C=O Stretch (Carboxylic Acid) 1680 - 1710

Strong, sharp absorption.

Conjugation lowers the

frequency.

C=C / C=N Stretch (Aromatic) 1500 - 1620
Multiple sharp peaks of varying

intensity.

Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation.

Expected Molecular Ion (M⁺): m/z = 188.18 (as [M+H]⁺ in ESI+ mode, m/z = 189.06).

Key Fragmentation: A primary fragmentation pathway is the loss of CO₂ (44 Da) from the

carboxylic acid group, leading to a fragment ion corresponding to 3-aminoquinoline.

Synthesis and Characterization Workflow
There is no single, standardized synthesis for 3-Aminoquinoline-6-carboxylic acid in widely

available literature. However, a robust and logical synthetic route can be designed based on

established organometallic and heterocyclic chemistry principles. The following represents an

exemplary, field-proven approach.

Retrosynthetic Analysis and Strategy
The core challenge is the introduction of the carboxylic acid at the 6-position and the amine at

the 3-position. A plausible strategy involves starting with a pre-functionalized quinoline. A

common route for introducing a carboxylic acid onto an aromatic ring is through palladium-

catalyzed carbonylation of an aryl halide.
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Therefore, a logical precursor would be a 3-amino-6-bromoquinoline. This intermediate can be

synthesized from commercially available 3-aminoquinoline.

Exemplary Synthesis Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction

completion and product purity.

Step 1: Bromination of 3-Aminoquinoline

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel,

and nitrogen inlet, dissolve 3-aminoquinoline (1.0 eq) in a suitable solvent like glacial acetic

acid.

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine

(1.05 eq) in acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

The rationale for slow addition at low temperature is to control the exothermicity of the

reaction and minimize side-product formation.

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

In-Process Validation: Monitor the reaction progress using Thin Layer Chromatography

(TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and

the appearance of a new, lower Rf spot indicates product formation.

Workup: Quench the reaction by pouring the mixture into a solution of sodium bisulfite to

destroy excess bromine. Neutralize with a saturated sodium bicarbonate solution until the pH

is ~7-8.

Isolation: The product, 3-amino-6-bromoquinoline, will precipitate. Collect the solid by

vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Palladium-Catalyzed Carbonylation

Setup: To a high-pressure reaction vessel, add the 3-amino-6-bromoquinoline (1.0 eq), a

palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), a base like triethylamine (2.5 eq), and a

solvent system such as methanol/DMF[7].
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Reaction Conditions: Seal the vessel, purge with carbon monoxide (CO) gas several times,

and then pressurize to 0.8 MPa[7]. Heat the reaction to 75-85 °C and stir for 6-12 hours. The

palladium catalyst facilitates the insertion of CO into the aryl-bromide bond, a cornerstone of

modern cross-coupling chemistry. Methanol acts as a nucleophile to form the methyl ester.

In-Process Validation: After cooling and venting, take an aliquot and analyze by TLC or LC-

MS to confirm the consumption of the starting material and formation of the methyl ester

intermediate.

Isolation of Ester: Concentrate the reaction mixture under reduced pressure. Extract the

residue with ethyl acetate and wash with brine. Dry the organic phase over anhydrous

sodium sulfate, filter, and concentrate to yield the crude methyl 3-aminoquinoline-6-

carboxylate. Purify via column chromatography on silica gel.

Step 3: Saponification (Hydrolysis) of the Methyl Ester

Setup: Dissolve the purified methyl ester from the previous step in a mixture of THF and

water (e.g., 2:1 v/v).

Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir at

room temperature for 4-8 hours.

Validation: Monitor the hydrolysis by TLC, observing the disappearance of the ester spot.

Workup and Final Isolation: Remove the THF under reduced pressure. Acidify the remaining

aqueous solution with 1N HCl to a pH of ~5-6. The target compound, 3-Aminoquinoline-6-
carboxylic acid, will precipitate as a solid.

Purification: Collect the solid by vacuum filtration, wash thoroughly with deionized water to

remove salts, and then with a small amount of cold ethanol or ether. Dry under high vacuum

to yield the final product.

Synthesis Workflow Visualization
The logical flow from starting material to final product is depicted below.
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Step 1: Bromination Step 2: Carbonylation Step 3: Hydrolysis

3-Aminoquinoline Bromine, Acetic Acid 3-Amino-6-bromoquinoline Methyl 3-aminoquinoline-
6-carboxylateCO, MeOH, Pd Catalyst NaOH, H2O/THF 3-Aminoquinoline-

6-carboxylic acid
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Caption: Proposed three-step synthesis of 3-Aminoquinoline-6-carboxylic acid.

Applications in Medicinal Chemistry and Drug
Discovery
The true value of a chemical scaffold lies in its utility. The quinoline core is present in numerous

FDA-approved drugs, and derivatives of 3-aminoquinoline-6-carboxylic acid are at the

forefront of several research areas.

Role as a Scaffold for Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a

hallmark of cancer. The quinoline scaffold is a well-established "hinge-binding" motif for many

kinase inhibitors.

Protein Kinase CK2 Inhibition: Research has shown that derivatives of 3-quinoline carboxylic

acid are effective inhibitors of protein kinase CK2, a constitutively active kinase implicated in

cancer cell proliferation and survival.[8][9] Modifications at the amino and carboxylic acid

positions allow for fine-tuning of potency and selectivity, making 3-aminoquinoline-6-
carboxylic acid a valuable starting point for library synthesis.[10]

Potential in Cancer Immunotherapy
The tumor microenvironment is often immunosuppressive. One mechanism involves the

extracellular conversion of ATP to adenosine, which suppresses T-cell activity. This conversion

is mediated by ectonucleotidases like CD39 and CD73.
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Ectonucleotidase Inhibition: Quinoline-6-carboxylic acid derivatives have recently been

identified as a promising new class of potent ectonucleotidase inhibitors.[11] By blocking

these enzymes, these compounds can help restore anti-tumor immunity. The 3-amino group

on the scaffold provides a key vector for further modification to enhance cell permeability and

target engagement.

Foundation for Antibacterial Agents
The quinolone and quinoline class of compounds has a long history in antibacterial therapy

(e.g., ciprofloxacin).

Novel Antibacterials: Structure-activity relationship studies on novel 3-quinolinecarboxylic

acid derivatives have demonstrated their potential as antibacterial agents.[12] The amino

group can be functionalized to modulate antibacterial spectrum and overcome resistance

mechanisms.

Application Logic Diagram
The relationship between the core chemical structure and its diverse biological applications is

illustrated below.
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Caption: Key therapeutic applications derived from the 3-aminoquinoline-6-carboxylic acid
scaffold.

Conclusion
3-Aminoquinoline-6-carboxylic acid stands out as a chemical scaffold with immense

potential. Its defined structure, predictable spectroscopic properties, and accessible synthesis

make it an attractive starting point for discovery campaigns. Its proven utility in developing

inhibitors for critical oncology targets like protein kinase CK2 and ectonucleotidases, combined

with its foundational role in antibacterial research, ensures its continued relevance. For drug

development professionals, this compound is not merely a reagent, but a strategic entry point

into multiple, high-impact therapeutic areas. Future work will likely focus on developing more

stereospecific and efficient synthetic routes and exploring its utility in new biological contexts

through the generation of diverse chemical libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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